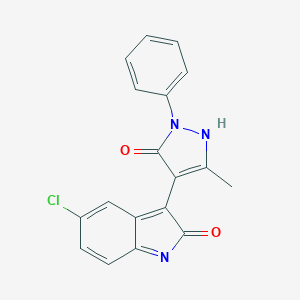![molecular formula C15H9BrFNO B307773 (3Z)-5-BROMO-3-[(3-FLUOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B307773.png)
(3Z)-5-BROMO-3-[(3-FLUOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-5-BROMO-3-[(3-FLUOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a fluorobenzylidene group at the 3rd position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-BROMO-3-[(3-FLUOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 5-bromo-2-oxindole with 3-fluorobenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-5-BROMO-3-[(3-FLUOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as the corresponding indoline derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxindole derivatives, and indoline derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3Z)-5-BROMO-3-[(3-FLUOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mecanismo De Acción
The mechanism of action of (3Z)-5-BROMO-3-[(3-FLUOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-3-(3-chlorobenzylidene)-1,3-dihydro-2H-indol-2-one
- 5-bromo-3-(3-methylbenzylidene)-1,3-dihydro-2H-indol-2-one
- 5-bromo-3-(3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
Uniqueness
(3Z)-5-BROMO-3-[(3-FLUOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of both bromine and fluorine atoms in its structure. This combination imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. The fluorobenzylidene group enhances the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in medicinal applications.
Propiedades
Fórmula molecular |
C15H9BrFNO |
|---|---|
Peso molecular |
318.14 g/mol |
Nombre IUPAC |
(3Z)-5-bromo-3-[(3-fluorophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H9BrFNO/c16-10-4-5-14-12(8-10)13(15(19)18-14)7-9-2-1-3-11(17)6-9/h1-8H,(H,18,19)/b13-7- |
Clave InChI |
INPIWACJCYCKEU-QPEQYQDCSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)F)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
SMILES |
C1=CC(=CC(=C1)F)C=C2C3=C(C=CC(=C3)Br)NC2=O |
SMILES canónico |
C1=CC(=CC(=C1)F)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Acetyl-3-(allylsulfanyl)-6-(2,4-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307690.png)
![methyl 4-[3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307693.png)
![5-(4-METHOXY-1-NAPHTHYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE](/img/structure/B307694.png)
![1-[3-(ETHYLSULFANYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE](/img/structure/B307695.png)

![2-METHOXY-3-NITRO-4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL](/img/structure/B307698.png)
![2,3-Dibromo-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B307701.png)
![3-(Allylsulfanyl)-10-bromo-6-{6-nitro-1,3-benzodioxol-5-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307702.png)
![2-Bromo-4-chloro-6-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307703.png)
![7-Acetyl-3-(allylsulfanyl)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307704.png)
![7-Acetyl-3-(allylsulfanyl)-6-[5-(4-bromophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307707.png)

![1-[6-[4-(ALLYLOXY)PHENYL]-3-(ALLYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B307710.png)
![4-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenyl acetate](/img/structure/B307713.png)
